molecular formula C14H17N3O2 B2905142 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole CAS No. 2319804-40-3

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole

Cat. No.: B2905142
CAS No.: 2319804-40-3
M. Wt: 259.309
InChI Key: FICVJLHIRFVPFM-UHFFFAOYSA-N
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Description

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound features a unique structure that includes an indazole core, a methyl group, and an oxazepane ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Oxazepane Ring: The oxazepane ring can be constructed through the reaction of appropriate amines with epoxides or through ring-closing reactions involving amino alcohols.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in industrial processes are often chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole can be compared with other indazole derivatives and oxazepane-containing compounds. Similar compounds include:

    1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-pyrazole: Similar structure but with a pyrazole core.

    1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-benzimidazole: Similar structure but with a benzimidazole core.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

(1-methylindazol-3-yl)-(1,4-oxazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-12-6-3-2-5-11(12)13(15-16)14(18)17-7-4-9-19-10-8-17/h2-3,5-6H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICVJLHIRFVPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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